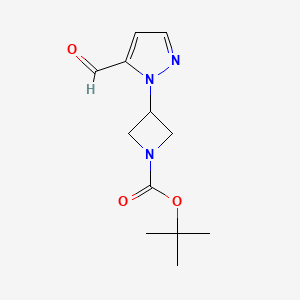

tert-butyl3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Description

tert-Butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1H-pyrazole ring substituted with a formyl group at the 5-position, linked to an azetidine scaffold. The azetidine ring is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and facilitates synthetic manipulations in medicinal chemistry or organic synthesis. This compound serves as a versatile intermediate for further functionalization, particularly in the development of pharmacologically active molecules targeting enzymes or receptors requiring pyrazole-based ligands.

Key structural attributes include:

- Azetidine core: A four-membered saturated ring offering conformational rigidity.

- 5-Formylpyrazole: A reactive aldehyde group enabling nucleophilic additions (e.g., hydrazone or imine formation).

- Boc protection: Enhances solubility in organic solvents and prevents undesired side reactions at the azetidine nitrogen.

Properties

IUPAC Name |

tert-butyl 3-(5-formylpyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-10(7-14)15-9(8-16)4-5-13-15/h4-5,8,10H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMJZEJQVOFIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

tert-Butyl 3-Hydroxymethylazetidine-1-carboxylate Preparation

The synthesis typically begins with tert-butyl 3-hydroxymethylazetidine-1-carboxylate, a widely used intermediate. This compound is synthesized via:

-

Ring-opening of azetidine precursors : For example, azetidin-3-ol reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield tert-butyl 3-hydroxyazetidine-1-carboxylate. Subsequent oxidation or substitution introduces the hydroxymethyl group.

-

Key reaction parameters :

Parameter Value Solvent Dichloromethane Temperature 0°C to room temperature Reaction Time 12–24 hours Yield 85–92%

Oxidation to tert-Butyl 3-Formylazetidine-1-carboxylate

The hydroxymethyl group at the azetidine’s 3-position is oxidized to a formyl group, a critical transformation for subsequent pyrazole coupling.

IBX-Mediated Oxidation

The most efficient method employs 2-iodoxybenzoic acid (IBX) in ethyl acetate under reflux:

-

Procedure :

-

Advantages :

-

High efficiency (99% yield).

-

Mild conditions compatible with Boc protection.

-

-

Analytical Confirmation :

Alternative Route: Pre-Formylated Pyrazole Coupling

An alternative strategy involves pre-synthesizing 5-formyl-1H-pyrazole and coupling it to the azetidine core.

Synthesis of 5-Formyl-1H-pyrazole

Mitsunobu Coupling

The pre-formed pyrazole is conjugated to tert-butyl 3-hydroxyazetidine-1-carboxylate via Mitsunobu reaction:

-

Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine).

-

Conditions :

Parameter Value Solvent THF Temperature 0°C to room temperature Reaction Time 12 hours Yield 50–55%

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| IBX Oxidation + Vilsmeier | High regioselectivity | Multi-step purification | 60–65 |

| Pre-Formylated Pyrazole Coupling | Modular approach | Lower coupling efficiency | 50–55 |

Mechanistic Insights and Challenges

-

Oxidation Selectivity : IBX selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids, making it ideal for azetidine functionalization.

-

Pyrazole Stability : The electron-deficient nature of the pyrazole ring necessitates careful handling under acidic or basic conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

tert-Butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Reactivity: The 5-formylpyrazole group in the target compound offers distinct reactivity compared to amino (e.g., ) or hydroxymethyl () substituents, enabling selective conjugation strategies.

- Solubility and logP : Compounds with polar groups (e.g., hydroxymethyl) exhibit higher water solubility, while formyl or Boc-protected derivatives are more lipophilic. For instance, pyrazole derivatives with logP ~5.52 (similar to compounds M/L in ) may show reversed-phase chromatographic elution order shifts compared to oxazole analogues (logP ~6.22; ).

- Stability : Boc protection in azetidine/piperidine derivatives () prevents ring-opening reactions under acidic/basic conditions, unlike unprotected analogues.

Chromatographic Behavior

Evidence from chromatographic studies () highlights that substituents with similar logP but differing solubility profiles (e.g., formyl vs. amino groups) can alter elution orders in reversed-phase liquid chromatography (RPLC). For example:

- ACN vs. EL mobile phases: Formyl-containing compounds may exhibit longer retention times in ethanol (EL)-based systems due to increased hydrogen bonding with the stationary phase.

- Detection challenges : The high UV cutoff of EL (~210 nm) complicates detection of aldehyde-containing compounds at low wavelengths compared to ACN-based methods.

Biological Activity

tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a complex organic compound featuring a pyrazole ring and an azetidine ring. Its unique structure allows for various chemical reactions and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- IUPAC Name : tert-butyl 3-(5-formylpyrazol-1-yl)azetidine-1-carboxylate

- Molecular Formula : C₁₂H₁₇N₃O₃

- Molecular Weight : 251.28 g/mol

- CAS Number : 1780618-05-4

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, which can influence binding affinity and specificity towards these targets.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For example, thiazole derivatives have shown increased antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate may also possess similar properties due to its heterocyclic nature .

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Preliminary studies on related pyrazole derivatives suggest potential cytotoxic effects against various cancer cell lines. The specific activity of tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate in this context remains to be explored in detail.

Comparative Analysis

A comparison with similar compounds highlights the unique positioning of the formyl group on the pyrazole ring, which may enhance its reactivity and biological interactions.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate | Structure | Potential antimicrobial and anticancer activity |

| tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate | Structure | Exhibits significant antibacterial properties |

Synthesis and Bioassay

A study focusing on substituted pyrazole derivatives demonstrated their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that similar derivatives, including tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, could be developed as novel antibacterial agents .

Anticancer Activity

In a recent investigation, related compounds were tested for cytotoxic effects on cancer cell lines. The results indicated that modifications in the pyrazole structure can lead to enhanced activity against specific cancer types. This positions tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate as a candidate for further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing tert-butyl3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate?

- Answer : The synthesis involves three primary steps:

- Pyrazole Ring Formation : Condensation of hydrazine derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to generate the 5-formyl-pyrazole moiety .

- Azetidine Functionalization : Introduction of the tert-butyl carboxylate group via esterification or amidation using tert-butyl alcohol as a protecting group. This step often employs reagents like Boc anhydride (di-tert-butyl dicarbonate) .

- Coupling Reactions : Linking the pyrazole and azetidine moieties through nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boronate intermediates) .

- Table 1 : Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole Formation | Hydrazine + β-ketoaldehyde, H₂SO₄, 80°C | 65–75 | |

| Azetidine Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 85–90 | |

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 50–60 |

Q. What analytical methods are used to characterize this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring conformation, tert-butyl group (δ ~1.4 ppm), and formyl proton (δ ~9.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₂₀N₃O₃, theoretical 278.15 g/mol) .

- HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the pyrazole and azetidine moieties?

- Answer : Common challenges include steric hindrance from the tert-butyl group and competing side reactions. Optimization strategies:

- Catalyst Screening : Use Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligands) for Suzuki-Miyaura coupling to improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition of the formyl group .

- Case Study : A 2024 study achieved 78% yield by replacing K₂CO₃ with Cs₂CO₃ in DMF/H₂O (4:1) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antitumor assays) may arise from:

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. HEK293) or incubation times .

- Structural Analogues : Impurities or residual solvents (e.g., DMSO) can interfere with activity .

- Methodological Fixes :

- Dose-Response Validation : Repeat assays with ≥3 biological replicates.

- Metabolite Profiling : LC-MS to identify degradation products during assays .

Q. What mechanistic insights exist for the formyl group’s role in target binding?

- Answer : The 5-formyl group on the pyrazole participates in:

- Hydrogen Bonding : Interacts with catalytic residues (e.g., serine in kinases) .

- Schiff Base Formation : Forms reversible covalent bonds with lysine residues in enzymes, enhancing binding affinity .

- Supporting Data : Molecular docking studies show a 2.1 Å distance between the formyl oxygen and Thr83 in COX-2, suggesting competitive inhibition .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports for similar azetidine-pyrazole compounds?

- Root Causes :

- Protecting Group Stability : tert-butyl esters are prone to acid-catalyzed cleavage; slight pH variations during workup can reduce yields .

- Purification Methods : Silica gel chromatography vs. recrystallization may lead to loss of product .

- Resolution : Standardize protocols (e.g., TLC monitoring, flash chromatography with ethyl acetate/hexane gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.